Epoxy resin

Description

Properties

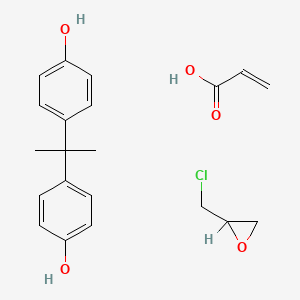

IUPAC Name |

2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2.C3H5ClO.C3H4O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3;1-2-3(4)5/h3-10,16-17H,1-2H3;3H,1-2H2;2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSXGWPNVZQNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CC(=O)O.C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129522-29-8, 94422-71-6, 37625-93-7, 55818-57-0, 53814-24-7 | |

| Record name | Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, di-2-propenoate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129522-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-propenoate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94422-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, polymer with 2-(chloromethyl)oxirane and 4,4′-(1-methylethylidene)bis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37625-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A-epichlorohydrin copolymer acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55818-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, di-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53814-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Bisphenol A-epichlorohydrin acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55818-57-0, 37625-93-7, 68334-76-9 | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, polymer with 2-(chloromethyl)oxirane and 4,4'-(1-methylethylidene)bis[phenol] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane, esters with acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Isopropylidenediphenol, polymer with 1-chloro-2,3-epoxypropane and acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPOXY RESIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel epoxy resins, with a particular focus on the development of sustainable, bio-based alternatives to traditional petroleum-derived systems. This document details experimental protocols for the synthesis of innovative epoxy resins and the analytical techniques used to characterize their properties. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and chemical relationships are visualized through diagrams.

Introduction to Novel Epoxy Resins

Epoxy resins are a critical class of thermosetting polymers widely utilized in high-performance applications such as aerospace, electronics, and advanced composites due to their exceptional mechanical strength, thermal stability, and chemical resistance.[1] The growing emphasis on sustainability has propelled research into the development of novel epoxy resins derived from renewable resources, such as plant oils and lignin, to mitigate the environmental impact of their petroleum-based counterparts.[2][3] This guide explores the synthesis and characterization of these next-generation materials.

Synthesis of Novel Epoxy Resins

The synthesis of novel epoxy resins often involves the introduction of epoxy groups onto a bio-based backbone or the modification of existing bio-based molecules. Two prominent examples are the epoxidation of soybean oil and the synthesis of vanillin-based epoxy resins.

Experimental Protocol: Synthesis of Epoxidized Soybean Oil (ESBO)

Epoxidized soybean oil (ESBO) is a bio-based epoxy resin produced through the epoxidation of the double bonds in soybean oil.[4][5] This process typically involves an in-situ performic or peracetic acid reaction.

Materials:

-

Refined soybean oil

-

Formic acid (or acetic acid)

-

Hydrogen peroxide (30-50% solution)

-

Solid acid catalyst (e.g., Amberlite IR-120) or mineral acid (e.g., sulfuric acid)

-

Sodium carbonate solution (10%)

-

Distilled water

-

3A molecular sieves

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add a specific amount of refined soybean oil and formic acid (e.g., 20 g of soybean oil and 4.5 mL of formic acid).

-

Add the solid acid catalyst (e.g., 0.2 g) to the mixture.

-

Heat the mixture to the desired reaction temperature (e.g., 50-60°C) with constant stirring.

-

Slowly add hydrogen peroxide (e.g., 25 mL of 30% H₂O₂) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains controlled.

-

Allow the reaction to proceed for the specified time (e.g., 2-3 hours) at the set temperature.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid catalyst was used, filter it from the mixture.

-

Wash the organic phase with a sodium carbonate solution and then with distilled water until the washings are neutral.

-

Separate the organic phase and dry it using 3A molecular sieves to remove residual water.

-

To remove any low molecular weight materials, place the oil phase in a rotary evaporator under reduced pressure (e.g., 0.068 - 0.072 MPa) at an elevated temperature (e.g., 80-90°C).

Experimental Protocol: Synthesis of Vanillin-Based this compound

Vanillin (B372448), a derivative of lignin, can be used to synthesize bio-based epoxy resins with rigid aromatic structures, offering the potential for high-performance applications.[8][9][10]

Materials:

-

Vanillin

-

Benzyltriethylammonium chloride (catalyst)

-

Sodium hydroxide (B78521) solution (40%)

-

Isopropanol (or other suitable solvent)

-

Amino acid (e.g., lysine) and/or polyamine curing agent (e.g., diethylenetriamine)

Procedure: [11]

-

Synthesis of Vanillyl Glycidyl (B131873) Ether:

-

In a reaction vessel, mix benzyltriethylammonium chloride, vanillin, and an excess of epichlorohydrin (e.g., 1 part, 20 parts, and 50 parts by mass, respectively).

-

Heat the mixture to 80°C and maintain for 2 hours.

-

Remove the excess epichlorohydrin under vacuum.

-

Cool the reactant to 30°C and add 40% sodium hydroxide solution dropwise over 30 minutes.

-

After the addition is complete, continue the reaction for 1 hour.

-

Add water to dilute the mixture and separate the organic layer containing the vanillyl glycidyl ether.

-

-

Curing of Vanillin Glycidyl Ether:

-

Dissolve the synthesized vanillyl glycidyl ether in a solvent like isopropanol.

-

Add the curing agent(s), such as a lysine (B10760008) solution and diethylenetriamine.

-

Heat the mixture at a moderate temperature (e.g., 50°C) for several hours to obtain a homogeneous prepolymer solution.

-

The prepolymer can then be cast and fully cured.

-

Characterization of Novel Epoxy Resins

A comprehensive characterization of newly synthesized epoxy resins is crucial to understand their structure-property relationships. The following are detailed protocols for key characterization techniques.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in the synthesized epoxy resins and to monitor the curing process by observing the disappearance of the epoxy group peak.[12][13][14][15]

Experimental Protocol:

-

Sample Preparation: Samples can be analyzed as a liquid film between two KBr plates, as a KBr pellet for solid samples, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Analysis:

-

Identify the characteristic absorption band of the oxirane ring around 915 cm⁻¹.[12][14]

-

Monitor the decrease in the intensity of the 915 cm⁻¹ peak during curing to determine the extent of the reaction.[13]

-

The appearance of hydroxyl (-OH) bands (broad peak around 3400 cm⁻¹) and C-N stretching bands (around 1109 cm⁻¹) can confirm the reaction with amine curing agents.[14]

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of epoxy resins, including the glass transition temperature (Tg), heat of cure (ΔH), and degree of cure.[16][17][18][19]

Experimental Protocol: [16]

-

Sample Preparation: Accurately weigh 5-10 mg of the uncured or cured this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Parameters:

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 25°C).

-

Ramp up to a temperature above the expected curing or glass transition temperature (e.g., 250°C) at a controlled heating rate (e.g., 10°C/min).

-

Hold isothermally for a few minutes to ensure complete reaction (for cure studies).

-

Cool down to the starting temperature.

-

A second heating ramp is often performed to determine the Tg of the cured material.

-

-

Atmosphere: Inert, typically nitrogen, with a purge rate of 50 mL/min.

-

-

Data Analysis:

-

Glass Transition Temperature (Tg): Determined from the midpoint of the step-like change in the baseline of the thermogram from the second heating scan.

-

Heat of Cure (ΔH): Calculated by integrating the area under the exothermic peak from the first heating scan of an uncured sample.

-

Degree of Cure (%): Calculated as: [(ΔH_total - ΔH_residual) / ΔH_total] x 100, where ΔH_total is the heat of cure for the uncured resin and ΔH_residual is the heat of cure for a partially cured sample.[16]

-

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition behavior of the cured epoxy resins.[20][21][22][23][24]

Experimental Protocol: [20]

-

Sample Preparation: Place a small amount of the cured this compound (10-20 mg) into a TGA crucible.

-

Instrument Parameters:

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10 or 20°C/min).

-

Atmosphere: Can be inert (nitrogen) to study pyrolysis or oxidative (air) to study combustion behavior. A typical flow rate is 50 cc/min.

-

-

Data Analysis:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.

-

Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Char Yield: The percentage of residual mass at the end of the experiment, which indicates the material's tendency to form a protective char layer.

-

Dynamic Mechanical Analysis (DMA)

DMA is used to characterize the viscoelastic properties of the cured epoxy resins, including the storage modulus (E'), loss modulus (E''), and tan delta (δ), which provides another measure of the glass transition temperature.[25][26][27][28][29]

Experimental Protocol: [25][30]

-

Sample Preparation: Prepare rectangular specimens of the cured this compound with precise dimensions (e.g., 35 mm x 12 mm x 2.5 mm).

-

Instrument Parameters:

-

Test Geometry: Single cantilever or three-point bending.

-

Frequency: Typically 1 Hz.

-

Strain/Amplitude: A small oscillatory strain or amplitude (e.g., 0.02% strain or 7.5 µm amplitude).

-

Temperature Program: Ramp the temperature from below to above the glass transition temperature (e.g., 0°C to 250°C) at a controlled heating rate (e.g., 2-5°C/min).

-

-

Data Analysis:

-

Storage Modulus (E'): Represents the elastic behavior of the material.

-

Loss Modulus (E''): Represents the viscous behavior of the material.

-

Tan Delta (tan δ = E''/E'): The ratio of the loss modulus to the storage modulus. The peak of the tan δ curve is often used to determine the glass transition temperature (Tg).

-

Scanning Electron Microscopy (SEM)

SEM is used to investigate the morphology of the fracture surface of the cured epoxy resins, providing insights into the failure mechanism (e.g., brittle or ductile fracture).[31][32][33][34][35]

Experimental Protocol:

-

-

Fracture the cured this compound specimen (e.g., after a mechanical test).

-

Mount the fractured specimen onto an aluminum SEM stub using conductive carbon tape.

-

Sputter-coat the surface with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

-

Imaging Parameters:

-

Accelerating Voltage: Typically 5-15 kV.

-

Magnification: Varies depending on the features of interest, from low magnification for an overview to high magnification for detailed analysis of fracture patterns.

-

-

Data Analysis:

-

Examine the fracture surface for features such as smooth, glassy regions indicative of brittle fracture, or rough, river-like patterns suggesting a more ductile failure.

-

Observe the dispersion of any fillers or modifiers within the epoxy matrix.

-

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of novel epoxy resins.

Table 1: Thermal Properties of Novel Epoxy Resins

| This compound System | Curing Agent | Tg (°C) by DSC | T_onset (°C) by TGA | T_max (°C) by TGA | Char Yield (%) at 800°C (N₂) |

| Vanillin-based Epoxy[36] | D230 | 106 | - | - | - |

| DGEBA (control)[36] | D230 | - | - | - | - |

| Epoxy/GPLP (1.96 wt% GNs)[37] | - | 186 | - | - | - |

| Neat Epoxy (control)[37] | - | 158 | - | - | - |

| Epoxy/IPTS-EG[22] | - | - | >300 | >350 | >20 |

| Neat Epoxy (control)[22] | - | - | ~300 | ~350 | ~15 |

Table 2: Mechanical Properties of Novel Epoxy Resins

| This compound System | Curing Agent | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Storage Modulus (E') at 25°C (GPa) by DMA | Tg (°C) by DMA (tan δ peak) |

| Vanillin-based Epoxy[36] | D230 | 57.4 | - | 3.1 | - | - |

| Epoxy/GPLP (1.96 wt% GNs)[37] | - | 112.33 | 0.53 | - | - | 185 |

| Neat Epoxy (control)[37] | - | 71.5 | 0.34 | - | - | 155 |

| Epoxy modified with PIS (7.5 wt%)[38] | - | 92.3 | - | - | - | 146.4 |

| Neat Epoxy (control)[38] | - | 40.4 | - | - | - | 135.9 |

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the synthesis and characterization of novel epoxy resins.

Caption: General workflow for the synthesis and curing of novel epoxy resins.

Caption: Comprehensive workflow for the characterization of cured epoxy resins.

Caption: Simplified reaction pathway for the curing of an this compound with an amine agent.

References

- 1. CN103266018A - Preparation method of epoxidized soybean oil - Google Patents [patents.google.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. eurochemengineering.com [eurochemengineering.com]

- 5. EPOXIDIZED SOYBEAN OIL - Ataman Kimya [atamanchemicals.com]

- 6. CN101691524A - Method for preparing epoxidized soybean oil with high epoxy value by fractional step method - Google Patents [patents.google.com]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchwithrowan.com [researchwithrowan.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound based on vanillin and amino acid, and preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. shimadzu.com [shimadzu.com]

- 18. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. Thermal Degradation Behavior of this compound Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iccm-central.org [iccm-central.org]

- 23. osti.gov [osti.gov]

- 24. ias.ac.in [ias.ac.in]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]

- 28. epotek.com [epotek.com]

- 29. Making sure you're not a bot! [opus4.kobv.de]

- 30. Mechanical and Thermal Properties of this compound upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. tsapps.nist.gov [tsapps.nist.gov]

- 35. cemm.ijs.si [cemm.ijs.si]

- 36. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 37. High Mechanical and Thermal Properties of Epoxy Composites with Liquid Crystalline Polyurethane Modified Graphene [mdpi.com]

- 38. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bio-based Epoxy Resins for Sustainable Composites

For Researchers, Scientists, and Drug Development Professionals

The imperative shift towards sustainable materials has propelled the development of bio-based epoxy resins as a viable alternative to their petroleum-derived counterparts. These innovative polymers, sourced from renewable resources, offer the promise of reduced environmental impact without compromising the high-performance characteristics required in advanced composite materials. This technical guide provides a comprehensive overview of the core aspects of bio-based epoxy resins, including their synthesis, characterization, and performance, with a focus on providing actionable data and protocols for the scientific community.

Introduction to Bio-based Epoxy Resins

Bio-based epoxy resins are polymers derived from renewable feedstocks such as vegetable oils, lignin (B12514952), rosin (B192284), and itaconic acid. They are gaining significant attention as a more sustainable alternative to conventional epoxy resins, which are primarily based on bisphenol A (BPA), a petroleum derivative with associated health and environmental concerns. The primary motivation for the adoption of bio-based epoxies lies in their potential to reduce the carbon footprint of composite materials and enhance their end-of-life biodegradability.

These resins are increasingly being used in a variety of applications, including automotive components, aerospace interiors, sporting goods, and coatings, where they contribute to the development of lightweight and environmentally friendly products.

Synthesis of Bio-based Epoxy Resins

The synthesis of bio-based epoxy resins typically involves the chemical modification of natural precursors to introduce reactive epoxy groups. The most common methods are epoxidation for vegetable oils and glycidylation for phenolic compounds like lignin and rosin.

Epoxidation of Vegetable Oils

Vegetable oils, such as soybean, linseed, and castor oil, are rich in unsaturated fatty acids, which can be converted to oxirane rings.

Experimental Protocol: Synthesis of Epoxidized Soybean Oil (ESO)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a specific amount of refined soybean oil and formic acid.

-

Initiation: While stirring the mixture at a constant speed (e.g., 700 rpm), heat the reactor to a controlled temperature (e.g., 60°C).

-

Epoxidation: Slowly add 30% hydrogen peroxide dropwise to the mixture over a defined period (e.g., 50 minutes). The reaction is highly exothermic and requires careful temperature control.

-

Reaction Completion: After the addition of hydrogen peroxide, continue the reaction for a set duration (e.g., 2.5 hours) at the same temperature.

-

Neutralization and Purification: Cool the reaction mixture and neutralize it with a sodium carbonate solution (e.g., 10% w/v at 60°C). Separate the aqueous layer. The resulting crude ESO is then washed with distilled water until neutral.

-

Drying and Finishing: The purified ESO is dried under reduced pressure in a rotary evaporator at a specific temperature (e.g., 80°C) to remove any residual water and low molecular weight impurities. Further drying can be achieved using molecular sieves to reach a water content below 0.5%.[1][2]

Glycidylation of Lignin

Lignin, an abundant aromatic biopolymer, can be converted into an epoxy resin through glycidylation of its phenolic hydroxyl groups using epichlorohydrin (B41342).

Experimental Protocol: Synthesis of Lignin-based this compound

-

Lignin Preparation: If necessary, depolymerize the raw lignin to obtain a lower average molecular weight and a higher hydroxyl number, which enhances reactivity.

-

Reaction Mixture: In a round-bottom flask, dissolve the lignin in a mixture of water and an organic solvent like acetone.

-

Alkaline Treatment: Add sodium hydroxide (B78521) (NaOH) to the mixture to deprotonate the phenolic hydroxyl groups of lignin, making them more nucleophilic.

-

Glycidylation: Add an excess of epichlorohydrin to the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., 50-70°C) for several hours (e.g., 3-8 hours) with vigorous stirring.[3][4]

-

Quenching and Precipitation: Stop the reaction by adding water and acidifying the mixture with a dilute acid (e.g., 0.1 M HCl) to a pH of approximately 3.5. This will precipitate the glycidylated lignin.

-

Purification: The precipitated product is recovered by filtration and washed thoroughly with water to remove unreacted reagents and salts.

-

Drying: The purified lignin-based this compound is then dried in a vacuum oven until a constant weight is achieved.

Rosin-based Epoxy Resins

Rosin, a natural resin obtained from pine trees, contains diterpene acids that can be chemically modified to produce epoxy resins.

Experimental Protocol: Synthesis of a Rosin-based this compound

-

Diels-Alder Reaction: In a reaction vessel under an inert atmosphere (e.g., nitrogen), heat rosin with maleic anhydride (B1165640) in the presence of a catalyst (e.g., p-toluenesulfonic acid) to produce maleopimaric anhydride (MPA) via a Diels-Alder reaction. The reaction is typically carried out at elevated temperatures (e.g., 220°C).[5]

-

Purification of MPA: The resulting MPA is purified by recrystallization from a suitable solvent like glacial acetic acid, followed by vacuum drying.[5]

-

Imidization: The purified MPA is then reacted with a compound containing both amino and carboxyl groups in an organic solvent to form a rosin-based polyprotic acid.[5]

-

Epoxidation: The rosin polyprotic acid is subsequently reacted with an epoxy halogenated alkane (e.g., epichlorohydrin) in the presence of a catalyst and an alkali to yield the final rosin-based this compound.[3][5]

Curing and Composite Fabrication

Bio-based epoxy resins are thermosets and require a curing agent (hardener) to form a cross-linked polymer network. Common curing agents include amines, anhydrides, and polyamides. The choice of curing agent significantly influences the final properties of the composite.

Vacuum Assisted Resin Transfer Molding (VARTM)

VARTM is a widely used technique for fabricating high-quality fiber-reinforced polymer composites.

Experimental Protocol: VARTM for Natural Fiber Composites

-

Mold Preparation: Thoroughly clean the mold surface and apply a mold release agent to facilitate easy removal of the cured part.[6]

-

Layup: Place the dry fiber preform (e.g., flax, jute, or hemp mat) onto the mold surface. Position a peel ply and a flow distribution medium over the fiber preform.[6]

-

Bagging: Place the resin infusion line and the vacuum line at opposite ends of the mold. Seal the entire assembly with a vacuum bag and sealant tape.[6][7]

-

Vacuum Application: Draw a vacuum to compact the fiber preform and check for any leaks in the vacuum bag.

-

Resin Infusion: Once a stable vacuum is achieved, introduce the degassed bio-based this compound/hardener mixture into the mold through the infusion line. The vacuum will draw the resin through the fiber preform.

-

Curing: After the fiber preform is completely saturated with resin, clamp both the infusion and vacuum lines and allow the composite to cure at the recommended temperature and time.

-

Demolding: Once the curing is complete, release the vacuum, remove the vacuum bag and other consumables, and demold the final composite part.

Characterization of Bio-based Epoxy Resins and Composites

A suite of analytical techniques is employed to characterize the chemical structure, thermal stability, and mechanical performance of bio-based epoxy resins and their composites.

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify functional groups and monitor the curing process. The disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl group peaks indicate the progression of the curing reaction.[4][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure of the synthesized bio-based epoxy resins, confirming the successful introduction of epoxy groups and elucidating the overall chemical architecture.[10][11]

Experimental Protocol: FTIR and NMR Analysis

-

FTIR Sample Preparation: For liquid resins, a thin film can be cast on a KBr pellet. For cured solids, the sample can be ground into a fine powder and mixed with KBr to form a pellet. Spectra are typically collected over a range of 4000-400 cm⁻¹.

-

NMR Sample Preparation: Dissolve 5-25 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution to remove any solid particles before transferring it to an NMR tube.[12][13][14]

Thermal Analysis

Thermogravimetric Analysis (TGA) determines the thermal stability and degradation profile of the material. It measures the weight loss of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol: TGA (ASTM E1131)

-

Sample Preparation: Place a small amount of the sample (10-15 mg) into a TGA pan.

-

Instrument Setup: Set the desired temperature program, typically a ramp from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min). The analysis is usually performed under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting TGA curve shows the weight loss at different temperatures, indicating the onset of degradation and the char yield.

Dynamic Mechanical Analysis (DMA) measures the viscoelastic properties of the material as a function of temperature and frequency. It is used to determine the glass transition temperature (Tg), storage modulus (E'), and loss modulus (E'').

Experimental Protocol: DMA (ASTM D7028)

-

Specimen Preparation: Prepare rectangular specimens with specific dimensions (e.g., 50 x 12 x 3 mm).

-

Test Setup: Mount the specimen in the DMA instrument in a suitable clamp (e.g., three-point bending).

-

Testing Parameters: Apply a sinusoidal strain at a constant frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 3°C/min).

-

Data Analysis: The storage modulus, loss modulus, and tan delta are plotted against temperature. The peak of the tan delta curve is often taken as the glass transition temperature.[15]

Mechanical Testing

Tensile Testing (ASTM D638) evaluates the tensile strength, Young's modulus, and elongation at break of the material.

Experimental Protocol: Tensile Testing

-

Specimen Preparation: Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D638.[16][17][18][19]

-

Test Procedure: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures.[16]

-

Data Acquisition: Record the load and displacement data throughout the test.

Flexural Testing (ASTM D790) determines the flexural strength and modulus of the material.

Experimental Protocol: Flexural Testing

-

Specimen Preparation: Prepare rectangular bar specimens as per ASTM D790 specifications.[20][21][22]

-

Test Setup: Place the specimen on two supports in a three-point bending fixture.

-

Test Procedure: Apply a load to the center of the specimen at a constant rate until it fractures or reaches a specified strain.[21]

-

Data Calculation: Calculate the flexural strength and modulus from the load-deflection curve.

Impact Testing (ASTM D256 - Izod) measures the impact resistance or toughness of the material.

Experimental Protocol: Izod Impact Testing

-

Specimen Preparation: Prepare notched rectangular specimens according to ASTM D256. The notch creates a stress concentration point.[15][23]

-

Test Procedure: Clamp the specimen vertically in the Izod impact tester. Release a pendulum hammer, which swings down and strikes the specimen.[15][23][24]

-

Energy Absorption: The energy absorbed by the specimen during fracture is measured and reported as the impact strength.

Bio-based Content Determination

ASTM D6866 is the standard method for determining the bio-based content of solid, liquid, and gaseous samples using radiocarbon analysis. This method distinguishes carbon originating from renewable sources (bio-based) from that of fossil fuels.

Experimental Protocol: Bio-based Content Analysis (ASTM D6866)

-

Sample Submission: A sample of the material is sent to a laboratory specializing in radiocarbon analysis.

-

Analysis: The laboratory measures the amount of Carbon-14 in the sample. Bio-based materials contain Carbon-14, while petroleum-based materials do not.[25][26][27][28]

-

Calculation: The bio-based content is calculated as a percentage of the total organic carbon in the sample.[25][26][27][28]

Performance Data of Bio-based Epoxy Composites

The performance of bio-based epoxy composites is highly dependent on the type of bio-resin, curing agent, and reinforcement used. The following tables summarize typical mechanical and thermal properties of various bio-based epoxy systems.

Table 1: Mechanical Properties of Neat Bio-based Epoxy Resins

| Bio-based Resin Source | Curing Agent | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |

| Epoxidized Soybean Oil | Anhydride | 25 - 40 | 1.5 - 2.5 | 2.0 - 5.0 | Various |

| Lignin-based | Amine | 40 - 70 | 2.0 - 3.5 | 1.5 - 4.0 | Various |

| Rosin-based | Anhydride | 30 - 50 | 2.2 - 3.0 | 1.0 - 3.0 | Various |

| Itaconic Acid-based | Amine | 50 - 80 | 2.5 - 4.0 | 2.0 - 6.0 | Various |

| Petroleum-based (DGEBA) | Amine | 60 - 85 | 2.8 - 4.5 | 3.0 - 7.0 | Typical |

Table 2: Mechanical Properties of Natural Fiber Reinforced Bio-based Epoxy Composites

| Bio-based Resin | Reinforcement | Fiber Content (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Reference |

| Epoxidized Soybean Oil | Flax | 30 | 80 - 120 | 100 - 150 | 15 - 25 | Various |

| Lignin-based | Jute | 40 | 90 - 140 | 120 - 180 | 20 - 35 | Various |

| Rosin-based | Hemp | 35 | 85 - 130 | 110 - 160 | 18 - 30 | Various |

| Petroleum-based (DGEBA) | Glass Fiber | 50 | 250 - 400 | 350 - 550 | 40 - 70 | Typical |

Table 3: Thermal Properties of Bio-based Epoxy Resins

| Bio-based Resin Source | Curing Agent | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (T_d5%) (°C) | Reference |

| Epoxidized Soybean Oil | Anhydride | 50 - 80 | 280 - 320 | Various |

| Lignin-based | Amine | 100 - 160 | 300 - 350 | Various |

| Rosin-based | Anhydride | 90 - 130 | 290 - 340 | Various |

| Itaconic Acid-based | Amine | 120 - 180 | 310 - 360 | Various |

| Petroleum-based (DGEBA) | Amine | 150 - 200 | 350 - 400 | Typical |

Visualizing Workflows and Pathways

Diagrams illustrating key processes provide a clear and concise understanding of the experimental and logical flows in the field of bio-based epoxy resins.

Caption: Workflow for the synthesis of epoxidized soybean oil.

Caption: Step-by-step workflow for the VARTM process.

Caption: Workflow for mechanical characterization of composites.

Conclusion

Bio-based epoxy resins represent a significant step forward in the development of sustainable composite materials. While their performance can be tailored to rival that of traditional petroleum-based systems, further research is needed to optimize their properties, reduce costs, and scale up production. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in advancing the field of bio-based epoxy resins and their applications in creating a more sustainable future.

References

- 1. CN103266018A - Preparation method of epoxidized soybean oil - Google Patents [patents.google.com]

- 2. CN101691524A - Method for preparing epoxidized soybean oil with high epoxy value by fractional step method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. CN102329309A - Rosin this compound and preparation method thereof - Google Patents [patents.google.com]

- 6. What is Vacuum-assisted Resin Transfer Molding (VARTM)? [addcomposites.com]

- 7. paintedrhino.com [paintedrhino.com]

- 8. researchgate.net [researchgate.net]

- 9. jascoinc.com [jascoinc.com]

- 10. researchgate.net [researchgate.net]

- 11. Bio-Based Epoxy-Phthalonitrile Resin: Preparation, Characterization, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. How to Perform an Izod Impact Test Step by Step – A Comprehensive Guide by Pacorr [pacorr.com]

- 16. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]

- 17. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]

- 18. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]

- 19. repositorio.uisek.edu.ec [repositorio.uisek.edu.ec]

- 20. kiyorndlab.com [kiyorndlab.com]

- 21. boundengineering.com [boundengineering.com]

- 22. zwickroell.com [zwickroell.com]

- 23. azom.com [azom.com]

- 24. pcepurnia.org [pcepurnia.org]

- 25. ASTM D6866: Carbon-14 test, verification of the biosourced component of plastics, resins and polymers - Analytice [analytice.com]

- 26. scribd.com [scribd.com]

- 27. matestlabs.com [matestlabs.com]

- 28. be.tuvaustria.com [be.tuvaustria.com]

An In-depth Technical Guide to Epoxy Resin Synthesis: Reaction Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the synthesis of epoxy resins, with a particular focus on the reaction mechanisms and kinetics. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where a deep understanding of polymer chemistry is essential.

Introduction to Epoxy Resins

Epoxy resins are a versatile class of thermosetting polymers characterized by the presence of one or more epoxide (or oxirane) groups in their molecular structure.[1] These resins are widely utilized in a multitude of applications, including advanced composites, adhesives, coatings, and encapsulation materials for electronics, owing to their exceptional mechanical properties, chemical resistance, and thermal stability upon curing. The most commercially significant epoxy resins are based on the diglycidyl ether of bisphenol A (DGEBA).[1]

The synthesis of epoxy resins and their subsequent curing are complex chemical processes involving a series of reaction steps, each with its own mechanistic pathway and kinetic profile. A thorough understanding of these reactions is paramount for controlling the final properties of the cured material.

Synthesis of Bisphenol A Diglycidyl Ether (DGEBA)

The industrial production of DGEBA, the most common epoxy resin, is primarily achieved through the reaction of bisphenol A (BPA) with an excess of epichlorohydrin (B41342) (ECH) in the presence of a basic catalyst, typically sodium hydroxide (B78521) (NaOH).[2][3] This synthesis can be broadly categorized into a two-stage process: an initial addition reaction to form a chlorohydrin intermediate, followed by a dehydrochlorination step to form the epoxide ring.[1]

Reaction Mechanism

The synthesis of DGEBA proceeds through the following key mechanistic steps:

-

Deprotonation of Bisphenol A: The phenolic hydroxyl groups of bisphenol A are deprotonated by the strong base (NaOH) to form the more nucleophilic bisphenoxide anion.[4]

-

Nucleophilic Attack: The bisphenoxide anion then acts as a nucleophile, attacking the terminal carbon of the epoxide ring in epichlorohydrin. This ring-opening reaction results in the formation of a chlorohydrin ether intermediate.[4]

-

Dehydrochlorination: In the presence of the base, the chlorohydrin intermediate undergoes an intramolecular nucleophilic substitution (an SNi reaction). The newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the glycidyl (B131873) ether (epoxide) group.[4]

This process occurs at both ends of the bisphenol A molecule to yield DGEBA. The molecular weight of the resulting resin can be controlled by adjusting the molar ratio of epichlorohydrin to bisphenol A.[1] An excess of epichlorohydrin favors the formation of low molecular weight, liquid resins (n≈0.1).[5]

Experimental Protocol for DGEBA Synthesis

The following is a representative experimental protocol for the laboratory-scale synthesis of DGEBA:

Materials:

-

Bisphenol A (BPA)

-

Epichlorohydrin (ECH)

-

Sodium Hydroxide (NaOH)

-

Anhydrous ethanol (B145695) (or other suitable solvent)

-

Toluene (B28343) (for washing)

-

Deionized water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 1 mole of bisphenol A in 4 moles of epichlorohydrin and 70 ml of absolute ethanol.[6]

-

Heating and Reaction Initiation: Heat the mixture to 60°C with continuous stirring. Once the temperature is stable, begin the portion-wise addition of a 30% aqueous solution of sodium hydroxide.[3] The reaction is exothermic, and the temperature should be carefully controlled.

-

Reaction Completion: After the addition of NaOH is complete, continue stirring the mixture at the reaction temperature for a specified time (e.g., 170 minutes).[3]

-

Initial Purification: After the reaction, transfer the mixture to a refining kettle.[7]

-

Washing: Conduct a series of washing steps to remove unreacted reagents and byproducts. A typical procedure involves a first wash with a mixture of toluene and water, followed by two subsequent washes with deionized water.[7]

-

Phase Separation: Allow the organic and aqueous layers to separate and carefully remove the aqueous layer.

-

Solvent Removal: Transfer the organic phase to a solvent removal apparatus. Remove the excess epichlorohydrin and toluene, often through steam and heat under vacuum.[7]

-

Filtration: Filter the final product to obtain the purified DGEBA resin.[7]

Curing of Epoxy Resins: Mechanisms and Kinetics

The transformation of liquid epoxy resins into a hard, infusible, three-dimensional network is known as curing. This process is initiated by the addition of a curing agent (or hardener). The choice of curing agent significantly influences the processing characteristics and the final properties of the cured epoxy. The most common classes of curing agents are amines and anhydrides.

Amine Curing

Amine-based hardeners are widely used for curing epoxy resins at both ambient and elevated temperatures.[8] The curing reaction involves the nucleophilic attack of the amine's active hydrogen on the epoxide ring.[9]

Mechanism:

-

Primary Amine Addition: A primary amine (R-NH₂) contains two active hydrogens. The lone pair of electrons on the nitrogen atom attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group.[10]

-

Secondary Amine Addition: The newly formed secondary amine can then react with another epoxide group in a similar fashion, resulting in the formation of a tertiary amine and another hydroxyl group.[10]

-

Etherification (Side Reaction): At elevated temperatures, the hydroxyl groups generated during the amine-epoxy reaction can also react with epoxide groups, leading to ether linkages. This is generally a slower reaction than the amine-epoxy addition.

Kinetic studies have shown that the reactivity of the primary amine is approximately double that of the secondary amine.[10]

Anhydride (B1165640) Curing

Acid anhydrides are another important class of curing agents for epoxy resins, typically requiring elevated temperatures for the reaction to proceed.[11] They generally provide cured systems with excellent thermal stability and electrical properties.

Mechanism:

The curing mechanism with anhydrides is more complex than with amines and is often initiated by a source of hydroxyl groups, which can be present on the this compound backbone or from trace amounts of water.[12]

-

Anhydride Ring Opening: A hydroxyl group attacks the carbonyl carbon of the anhydride, opening the ring to form a monoester with a carboxylic acid group.[13]

-

Carboxylic Acid-Epoxy Reaction: The newly formed carboxylic acid group then reacts with an epoxide group to form a hydroxyl ester. This reaction also generates a new hydroxyl group.[11]

-

Hydroxyl-Epoxy Reaction (Etherification): The hydroxyl groups (both originally present and newly formed) can react with epoxide groups to form ether linkages, contributing to the crosslinked network.[11]

Accelerators, such as tertiary amines or imidazoles, are often used to speed up the anhydride curing process.[12]

Curing Kinetics

The study of curing kinetics is crucial for optimizing processing parameters and predicting the performance of the final epoxy product. Differential Scanning Calorimetry (DSC) is a widely used technique for investigating the curing kinetics of epoxy resins.[14][15] By measuring the heat flow associated with the exothermic curing reaction, DSC can be used to determine key kinetic parameters.

Kinetic Parameters from DSC:

The rate of cure, dα/dt, can be described by the general kinetic equation:

dα/dt = k(T) * f(α)

where:

-

α is the degree of conversion

-

k(T) is the temperature-dependent rate constant

-

f(α) is the reaction model

The temperature dependence of the rate constant is typically described by the Arrhenius equation:

k(T) = A * exp(-Ea / RT)

where:

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature

Table 1: Representative Kinetic Parameters for Epoxy Curing Systems

| Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| DGEBA | Isophorone diamine (IPDA) | DSC (Kissinger) | ~55-60 | - | - | [16] |

| DGEBA | Diethanolamine (DEA) | DSC | 42.3 ± 5 | - | - | [17] |

| DGEBA/DGEBD blend | MDA/m-PDA blend | FT-IR | ~50 (11.9 kcal/mol) | - | - | [18] |

| Epoxy Novolac | Aromatic Amine | DSC | 69.7 | - | - | [19] |

| DGEBA | Diaminodiphenylmethane (DDM) | DSC | - | - | - | [20] |

| ELO-based resin | Anhydride | DSC (Isoconversional) | 66-69 | - | - | [21] |

| DGEBA | Sebacic Acid (Bio-hardener) | DSC (Isoconversional) | ~80-90 | - | - | [7] |

Note: This table presents a selection of data from the literature. Kinetic parameters can vary significantly depending on the specific resin, curing agent, stoichiometry, and experimental conditions.

Experimental Protocol for Curing Kinetics Analysis by DSC

Materials and Equipment:

-

Uncured this compound and curing agent mixture

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

Procedure (Non-isothermal):

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the thoroughly mixed, uncured epoxy system into a DSC pan. Seal the pan hermetically.

-

DSC Program: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire curing exotherm (e.g., from room temperature to 300°C).[22]

-

Data Acquisition: Record the heat flow as a function of temperature for each heating rate.

-

Data Analysis:

-

Determine the total heat of reaction (ΔHtotal) by integrating the area under the exothermic peak.

-

The degree of conversion (α) at any temperature T is calculated as the partial heat of reaction (ΔHT) up to that temperature divided by the total heat of reaction (α = ΔHT / ΔHtotal).

-

Apply isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa) to the data from multiple heating rates to determine the activation energy (Ea) as a function of conversion.[14][23]

-

Determine the reaction model, f(α), and the pre-exponential factor, A, by fitting the experimental data to various kinetic models.[15]

-

References

- 1. Epoxy - Wikipedia [en.wikipedia.org]

- 2. hanepoxy.net [hanepoxy.net]

- 3. researchgate.net [researchgate.net]

- 4. pslc.ws [pslc.ws]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. Application of FT-IR and NMR to epoxy resins | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Summary of types and curing mechanisms of this compound curing agents - Knowledge [dinuofrp.com]

- 9. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]

- 10. threebond.co.jp [threebond.co.jp]

- 11. tri-iso.com [tri-iso.com]

- 12. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]

- 13. azom.com [azom.com]

- 14. youtube.com [youtube.com]

- 15. thermalsupport.com [thermalsupport.com]

- 16. researchgate.net [researchgate.net]

- 17. osti.gov [osti.gov]

- 18. ntrs.nasa.gov [ntrs.nasa.gov]

- 19. researchgate.net [researchgate.net]

- 20. polymer.or.kr [polymer.or.kr]

- 21. mdpi.com [mdpi.com]

- 22. tandfonline.com [tandfonline.com]

- 23. ntrs.nasa.gov [ntrs.nasa.gov]

rheological properties of uncured epoxy resins

An In-depth Technical Guide to the Rheological Properties of Uncured Epoxy Resins

Introduction

Rheology is the study of the flow and deformation of matter. For uncured epoxy resins, which exist in a liquid state prior to polymerization, rheology is a critical determinant of their processability and end-use performance.[1][2] Understanding and controlling the rheological properties of these thermosetting polymers is paramount for applications ranging from high-performance composites and adhesives to coatings and advanced manufacturing.[3][4] The viscosity and flow behavior of an uncured epoxy system dictates its ability to be mixed, degassed, and applied, as well as its capacity to impregnate reinforcing fibers and wet substrate surfaces.

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and professionals in materials science and related fields who require a deep understanding of how these materials behave in their liquid state. This document details the fundamental concepts of epoxy rheology, explores the key factors that influence it, presents quantitative data, outlines experimental protocols for characterization, and provides visual representations of key relationships and workflows.

Fundamental Rheological Concepts

The behavior of uncured epoxy resins can be described by several fundamental rheological parameters:

-

Viscosity (η): A measure of a fluid's resistance to flow. It is the ratio of shear stress to shear rate.[5] Low viscosity resins flow freely, while high viscosity resins are thicker and flow more slowly.[6]

-

Shear Rate (γ̇): The rate at which a fluid is sheared or "worked" during flow.

-

Shear Stress (τ): The force per unit area required to produce the shearing action.

-

Newtonian vs. Non-Newtonian Behavior:

-

Newtonian Fluids: Exhibit a constant viscosity regardless of the applied shear rate. Many unfilled, simple epoxy resins behave as Newtonian fluids at low shear rates.[7][8]

-

Non-Newtonian Fluids: Viscosity changes as the shear rate changes. Uncured epoxy systems, especially those with fillers or additives, often exhibit non-Newtonian behavior.[9] This includes:

-

Shear Thinning (Pseudoplasticity): Viscosity decreases as the shear rate increases.[10] This is a common and often desirable behavior in filled epoxy systems, as it allows for easier processing (e.g., pumping, spraying) at high shear rates, while maintaining stability at low shear rates.[9][11][12]

-

Thixotropy: A time-dependent form of shear thinning. A thixotropic fluid's viscosity decreases over time under constant shear and then gradually recovers when the shear is removed.[13] This property is crucial for applications requiring sag (B610663) resistance, such as vertical coatings or adhesives.[13][14][15] Fumed silica (B1680970) is a common additive used to induce thixotropy.[13][14][16]

-

-

-

Viscoelasticity: Uncured epoxy resins exhibit both viscous (liquid-like) and elastic (solid-like) properties. This is characterized by dynamic oscillatory measurements:

-

Storage Modulus (G'): Represents the elastic component, or the energy stored in the material during deformation.

-

Loss Modulus (G''): Represents the viscous component, or the energy dissipated as heat during deformation.[17]

-

Gel Point: During the curing process, the point at which the storage modulus (G') surpasses the loss modulus (G'') is often defined as the gel point. This signifies the transition from a liquid to a solid-like state.[18]

-

-

Complex Viscosity (η*): A measure of a material's overall resistance to flow when subjected to oscillatory shear. It is analogous to steady shear viscosity for many materials at low conversion states.[19]

-

Yield Stress: The minimum shear stress required to initiate flow in some highly filled or structured fluids. Below the yield stress, the material behaves like a solid.[20]

Key Factors Influencing Epoxy Rheology

The rheological properties of an uncured epoxy resin are not intrinsic but are heavily influenced by a variety of factors.

Temperature

Temperature is one of the most significant factors affecting viscosity. As temperature increases, the viscosity of an uncured this compound decreases exponentially.[7][21] This is because higher thermal energy increases molecular mobility. This relationship is critical for processing; heating a resin can lower its viscosity to aid in mixing, degassing, or fiber impregnation.[22] However, elevated temperatures also accelerate the curing reaction, reducing the workable pot life.[22]

Molecular Weight and Structure

The molecular weight of the epoxy prepolymer has a direct relationship with its viscosity; higher molecular weight resins have longer, more entangled polymer chains, leading to increased viscosity.[23][24] Resins with a low molecular weight (e.g., ~380 g/mol ) are liquid at room temperature, while those with higher molecular weights (e.g., >2000 g/mol ) can be solid.[24] The chemical structure, such as the presence of aromatic rings or flexible aliphatic chains, also plays a crucial role.[1][2] For instance, aliphatic glycidyl (B131873) epoxy resins generally have a lower viscosity than their aromatic counterparts.[25]

Fillers and Additives

The addition of fillers to create epoxy composites drastically alters the rheological properties. The extent of this change depends on:

-

Filler Content: Increasing the volume fraction of fillers leads to an exponential increase in viscosity.[7][26]

-

Filler Size and Shape: For the same filler content, smaller particles result in a higher viscosity due to their larger surface area, which increases interactions between the filler and the resin matrix.[7][14][26]

-

Filler Type: The type of filler and its surface chemistry influence interactions with the resin. For example, fumed silica is a highly effective thickening agent compared to talc (B1216) at much lower weight percentages.[11] Carbon nanofibers (CNFs) can also drastically increase viscosity and induce shear-thinning behavior.

Reactive Diluents and Modifiers

Low-viscosity modifiers, often called reactive diluents, are frequently added to high-viscosity epoxy formulations to improve handling and processability.[25] These are typically low-molecular-weight epoxy-functional materials, such as butyl glycidyl ether, that react into the polymer network during curing.[27] The addition of a reactive diluent can significantly decrease the viscosity of the uncured system. For example, adding 20 wt% of a modifier can reduce the initial viscosity by as much as 97%.[27]

Visualization of Rheological Relationships

// Central Node Rheology [label="Uncured Epoxy Rheology", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Main Factor Nodes Temp [label="Temperature", pos="-2.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MW [label="Molecular Weight &\nStructure", pos="2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Additives [label="Fillers & Additives", pos="2.5,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Shear [label="Shear Conditions", pos="-2.5,-1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Sub-nodes for Additives node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; F_Type [label="Type\n(e.g., Silica, CNT)", pos="4.5,-0.5!"]; F_Size [label="Particle Size", pos="4.5,-1.5!"]; F_Conc [label="Concentration", pos="4.5,-2.5!"];

// Arrows edge [color="#202124", penwidth=1.2]; Temp -> Rheology [label="

-

Temp ↑, Viscosity ↓"]; MW -> Rheology [label="

-

MW ↑, Viscosity ↑"]; Shear -> Rheology [label="

-

Shear Rate ↑, Viscosity ↔ (Newtonian)

-

Shear Rate ↑, Viscosity ↓ (Shear-thinning)"];

// Arrows from Additives Additives -> Rheology; edge [style=dashed, color="#5F6368"]; Additives -> F_Type; Additives -> F_Size; Additives -> F_Conc; } } Caption: Logical diagram of factors influencing the rheology of uncured epoxy resins.

Quantitative Data Summary

The following tables summarize quantitative data on the rheological properties of various uncured epoxy systems.

Table 1: Effect of Temperature on the Viscosity of an Uncured this compound System (Data sourced from a study on a DGEBA epoxy with a methylene (B1212753) dianiline curative)[27]

| Temperature (°C) | Viscosity of Unmodified Epoxy (Pa·s) | Viscosity with 20 wt% Modifier (Pa·s) |

| Room Temperature | 4.12 | 0.13 |

| 40 | ~1.0 | ~0.05 |

| 60 | ~0.2 | ~0.02 |

| 80 | ~0.05 | ~0.01 |

| 100 | ~0.02 | <0.01 |

Table 2: Influence of Filler Type and Content on this compound Viscosity (Data generalized from multiple sources)[7][14][26]

| Filler Type | Filler Size (µm) | Content (% by wt) | General Effect on Viscosity | Observed Behavior |

| Calcite | 10 | 2-5 | Moderate increase | Shear thinning |

| Calcite | 0.7 | 2-5 | Significant increase (higher than 10 µm calcite) | Shear thinning |

| Fumed Silica | 0.04 | 1-5 | Very high increase; effective thickener | Thixotropic |

| Carbon Nanotubes | Nano-scale | 0.1-1.0 | Drastic increase at low concentrations; network formation | Shear thinning |

Experimental Protocols for Rheological Characterization

Accurate characterization of rheological properties requires precise experimental methods.[28] Rotational rheometers are advanced instruments capable of performing both steady shear and oscillatory tests.[5]

Sample Preparation

-

Accurately weigh the this compound and curing agent (if applicable for time-cure studies) in the correct stoichiometric ratio.[3]

-

Thoroughly mix the components for a specified duration (e.g., 5 minutes) using a mechanical stirrer until a homogeneous mixture is obtained.[14]

-

Take care to minimize air entrapment. If necessary, degas the sample in a vacuum chamber. Bubbles and contaminants can lead to inaccurate measurements.[5][29]

Instrumental Setup

-

Instrument: A controlled-stress or controlled-strain rotational rheometer is typically used.[18]

-

Geometry: Cone-and-plate or parallel-plate geometries are common.[5][30] The cone-and-plate setup is often preferred as it ensures a constant shear rate throughout the sample.

-

Temperature Control: A Peltier plate or a similar system is used to maintain precise isothermal conditions or to apply controlled temperature ramps.[27][30]

Common Experimental Procedures

A. Steady Shear Viscosity (Flow Curve Measurement):

-

Load the prepared sample onto the lower plate of the rheometer.

-

Lower the upper geometry (cone or plate) to the specified gap distance. Trim any excess sample.

-

Allow the sample to equilibrate at the target temperature.

-

Apply a programmed ramp of increasing shear rates (e.g., 0.1 s⁻¹ to 100 s⁻¹) and measure the corresponding shear stress.[9]

-

Plot the resulting viscosity as a function of the shear rate to identify Newtonian or non-Newtonian behavior.

B. Dynamic Oscillatory Measurement (for G', G'', η*):

-

Prepare and load the sample as described above.

-

Set the instrument to oscillatory mode at a constant frequency (e.g., 1 Hz) and a small strain amplitude that is within the material's linear viscoelastic region (LVER).[18]

-

For cure monitoring, conduct a time sweep test at a constant isothermal temperature, recording G' and G'' as a function of time to determine the gel point.

-

Alternatively, conduct a frequency sweep to understand the material's structural characteristics over a range of timescales.

// Axes { rank=same; rankdir=LR; Y_Axis [label="Modulus (Pa)"]; Origin [label=""]; X_Axis [label="Curing Time"]; } Y_Axis -> Origin [arrowhead=none]; Origin -> X_Axis;

// Data points for curves node [shape=point, style=invis]; p1_g_prime [pos="1,0.5!"]; p2_g_prime [pos="2,0.8!"]; p3_g_prime [pos="2.5,1.5!"]; p4_g_prime [pos="3,2.5!"]; p5_g_prime [pos="3.5,3.5!"];

p1_g_dprime [pos="1,1.5!"]; p2_g_dprime [pos="1.8,2.0!"]; p3_g_dprime [pos="2.5,1.5!"]; p4_g_dprime [pos="3,1.2!"]; p5_g_dprime [pos="3.5,1.0!"];

// Crossover point crossover [pos="2.5,1.5!", shape=circle, style=filled, fillcolor="#EA4335", label="", width=0.1, height=0.1]; crossover_label [label="Gel Point\n(G' = G'')", pos="3.5, 2.0!", shape=box, style=none, fontcolor="#EA4335"]; edge [style=dashed, color="#EA4335", arrowhead=none]; crossover -> crossover_label;

// Draw curves edge [style=solid, arrowhead=none]; G_prime [label=" G' (Storage Modulus)", shape=box, style=none, fontcolor="#4285F4"]; G_dprime [label=" G'' (Loss Modulus)", shape=box, style=none, fontcolor="#34A853"];

edge [color="#4285F4"]; p1_g_prime -> p2_g_prime -> p3_g_prime -> p4_g_prime -> p5_g_prime [splines=true]; edge [color="#34A853"]; p1_g_dprime -> p2_g_dprime -> p3_g_dprime -> p4_g_dprime -> p5_g_dprime [splines=true];

// State labels liquid_state [label="Liquid-Like Behavior\n(G'' > G')", pos="1.5, 2.5!", shape=box, style=none, fontcolor="#5F6368"]; solid_state [label="Solid-Like Behavior\n(G' > G'')", pos="3.5, 3.0!", shape=box, style=none, fontcolor="#5F6368"]; } } Caption: Diagram showing the evolution of G' and G'' during cure, identifying the gel point.

Conclusion

The are complex but critical parameters that govern the material's processability and final performance. This guide has detailed the fundamental concepts, from basic viscosity to non-Newtonian behaviors like shear thinning and thixotropy. The profound influence of temperature, molecular characteristics, and the addition of fillers and modifiers has been highlighted with quantitative data. By employing rigorous experimental protocols using modern rheometers, researchers and engineers can accurately characterize these properties. This understanding is essential for optimizing manufacturing processes, formulating new materials with tailored flow characteristics, and ensuring the quality and reliability of epoxy-based products in a wide array of demanding applications.

References

- 1. revues.imist.ma [revues.imist.ma]

- 2. revues.imist.ma [revues.imist.ma]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. bestbartopepoxy.com [bestbartopepoxy.com]

- 7. Rheological properties of resin composites according to variations in monomer and filler composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. csidesigns.com [csidesigns.com]

- 9. mdpi.com [mdpi.com]

- 10. Internal structures of samples and shear-thinning behavior | Anton Paar Wiki [wiki.anton-paar.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Thixotropy - Wikipedia [en.wikipedia.org]

- 14. inase.org [inase.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Morphology, rheological, and electrical properties of flexible epoxy/carbon composites cured by UV technique | Journal of Materials Research | Cambridge Core [cambridge.org]

- 18. Exploring Gel-Point Identification in this compound Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluating models that predict epoxy conversion using rheological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Relationship between resin temperature and viscosity [talkcomposites.com]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

- 25. Epoxy - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. Mechanical and Thermal Properties of this compound upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. How to detect this compound thixotropic? Q&A | NBCHAO [en1.nbchao.com]

- 30. atacgroup.com [atacgroup.com]

A Technical Guide to Spectroscopic Analysis of Epoxy Resin Curing Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of spectroscopic techniques for the analysis of epoxy resin curing kinetics. Epoxy resins are a critical class of thermosetting polymers widely used in advanced materials, adhesives, and coatings. Understanding and controlling the curing process, the chemical reaction that transforms the liquid resin into a solid, three-dimensional network, is paramount for ensuring the final product's desired performance and reliability.[1][2][3] Spectroscopic methods offer powerful, non-destructive, and real-time insights into the chemical transformations occurring during curing, enabling precise monitoring and kinetic analysis.[4][5][6]

This guide provides a detailed overview of the primary spectroscopic techniques employed for this purpose: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Near-Infrared (NIR) Spectroscopy. It includes comprehensive experimental protocols, quantitative data from various studies, and visualizations to elucidate key processes and relationships.

The Chemistry of this compound Curing

The curing of an this compound typically involves the reaction of an epoxy group (an oxirane ring) with a curing agent, or hardener.[1][7] The most common curing agents are amines, which contain active hydrogen atoms.[8] The curing process for a typical diglycidyl ether of bisphenol A (DGEBA) resin with a primary amine hardener proceeds in a stepwise manner. First, the primary amine reacts with an epoxy group to form a secondary amine.[1][8] This secondary amine can then react with another epoxy group, leading to a branched structure.[8] These reactions continue, building a highly cross-linked, three-dimensional polymer network.[1][5] The progression of these reactions can be monitored by observing the disappearance of reactant functional groups (e.g., epoxy and primary amine) and the appearance of product functional groups (e.g., hydroxyl and secondary/tertiary amines).[8][9]

The following diagram illustrates the fundamental curing reaction between an this compound and a primary amine hardener.

References

- 1. Thermoset Cure Chemistry Part 3: Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]

- 2. entropyresins.com [entropyresins.com]

- 3. Influence of this compound Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. names.edpsciences.org [names.edpsciences.org]

- 5. naun.org [naun.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. files.core.ac.uk [files.core.ac.uk]

understanding the glass transition temperature (Tg) of epoxy systems

An In-depth Technical Guide to the Glass Transition Temperature (Tg) of Epoxy Systems

Introduction to the Glass Transition Temperature (Tg)

The Glass Transition Temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers, including thermosetting epoxy systems.[1][2] It represents the temperature range over which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[3] Unlike a true melting point (Tm) seen in crystalline materials, the glass transition is a reversible, second-order phase transition.[2][3] Below the Tg, polymer chains have limited mobility and the material is hard and brittle.[4] Above the Tg, the polymer chains gain significant mobility, allowing for segmental motion, which results in a softer, more pliable material.[1][4]